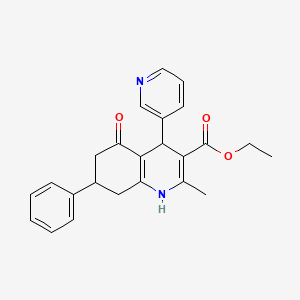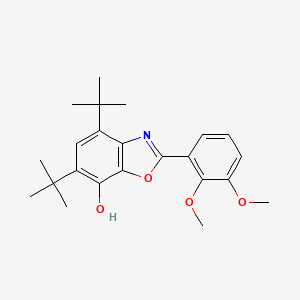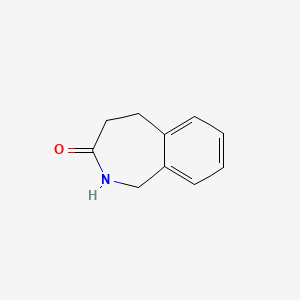
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BB-1, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a tool for investigating various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been used as a tool for investigating various biochemical and physiological processes, including the inhibition of protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that regulate cellular signaling pathways. By inhibiting these enzymes, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The exact mechanism of action of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is still under investigation, but it is believed to involve the binding of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione to the active site of protein tyrosine phosphatases, leading to the inhibition of their enzymatic activity.
Biochemical and Physiological Effects:
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate various cellular signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. Additionally, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, making it a useful tool for investigating various cellular processes. It has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the investigation of its potential applications in cancer therapy. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in inhibiting the growth of cancer cells, and further studies could explore its potential as a cancer therapeutic agent. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory effects, and further studies could explore its potential as an anti-inflammatory agent. Additionally, further studies could investigate the mechanism of action of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential interactions with other cellular processes.
Synthesemethoden
The synthesis of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromobenzaldehyde and 3,5-dimethylbarbituric acid in the presence of a base catalyst. The reaction leads to the formation of the imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of 5-(4-bromobenzylidene)-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-11-7-12(2)9-15(8-11)22-18(24)16(17(23)21-19(22)25)10-13-3-5-14(20)6-4-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIXMTCZKCSBJZ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromophenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[6-(diethylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5146992.png)
![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)

![4-bromo-2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5147020.png)

![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)

![9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5147046.png)
![N-(3,5-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5147054.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)